molecular formula C20H12ClFN4O3S B2654593 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895020-72-1

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2654593
CAS No.: 895020-72-1
M. Wt: 442.85
InChI Key: TYPOPZBORLMRPM-UHFFFAOYSA-N
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Description

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O3S/c21-16-5-4-14(26(28)29)9-15(16)19(27)25(11-12-2-1-7-23-10-12)20-24-17-6-3-13(22)8-18(17)30-20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPOPZBORLMRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide involves multiple steps. One common method includes the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various organic solvents. Major products formed from these reactions include amino derivatives, substituted benzamides, and Schiff bases.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds containing the benzothiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. Research indicates that modifications to the benzothiazole structure can enhance biological potency. A study by Kumar et al. demonstrated that benzothiazole derivatives exhibited moderate to high activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating their potential as anticancer agents .

Compound Cell Line IC50 (µM) Reference
11aA5490.11
11bMCF-70.20

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial properties. The structural diversity allows for the synthesis of compounds with varying degrees of antibacterial and antifungal activities. For example, compounds with halogen substitutions on the benzothiazole ring have been reported to exhibit enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research has indicated that certain benzothiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, providing a pathway for therapeutic interventions in conditions such as arthritis and other inflammatory disorders .

Drug Discovery and Development

The synthesis of new derivatives based on the core structure of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is an area of active research in drug discovery. The compound's ability to act on multiple biological targets makes it a versatile scaffold for developing novel therapeutics .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating a series of substituted benzothiazole derivatives, it was found that modifications to the nitrogen substituent significantly affected anticancer activity against different cell lines. The compound's structural features were correlated with its biological activity, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various benzothiazole derivatives revealed that those with electron-withdrawing groups exhibited superior antimicrobial activity compared to their electron-donating counterparts. This study underscores the influence of electronic effects on the biological activity of benzothiazoles .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms, making it an effective antimicrobial agent. The molecular targets and pathways involved include dihydroorotase, DNA gyrase, and peptide deformylase.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide include other benzothiazole derivatives such as:

    6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These compounds also exhibit antimicrobial and antifungal activities.

    N-(6-chlorobenzo[d]thiazol-2-yl)-2,4-dinitrobenzamide: Known for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Biological Activity

The compound 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12ClFN4OS
  • Molecular Weight : 344.79 g/mol
  • CAS Number : 944890-57-7

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Several studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .
  • Antifungal Activity : Similar compounds have demonstrated antifungal effects against species like Candida albicans and Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). In vitro studies reveal that at concentrations ranging from 1 to 4 μM, these compounds can induce apoptosis and cell cycle arrest .
  • Mechanism of Action : The anticancer activity is often linked to the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. This modulation leads to reduced tumor growth and enhanced apoptosis in cancer cells .

Study 1: Antitubercular Activity

A series of novel benzothiazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, several compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects against the pathogen .

Study 2: Anticancer Evaluation

In a recent study focused on developing dual-action anticancer agents, a benzothiazole derivative was tested for its ability to inhibit IL-6 and TNF-α production while promoting apoptosis in cancer cells. The results showed significant inhibition of cell migration and proliferation, highlighting its potential as an effective anticancer agent .

Data Table

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus< 10
AntifungalCandida albicans< 20
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AnticancerA4311 - 4
A5491 - 4

Q & A

Q. What are the key synthetic routes for preparing 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzamide core. A typical route includes:

Amide Coupling : React 6-fluoro-1,3-benzothiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride in pyridine to form the primary amide bond .

N-Alkylation : Introduce the pyridin-3-ylmethyl group via nucleophilic substitution using a brominated pyridine derivative under basic conditions (e.g., NaH in DMF) .
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., nitro group at C5, pyridylmethyl N-alkylation). Key signals include aromatic protons (δ 7.5–8.5 ppm) and benzothiazole C-F coupling (~160 ppm in 13C) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) with ≤0.4% deviation from theoretical C/H/N values .

Q. What is the hypothesized mechanism of action for related benzothiazole derivatives?

  • Methodological Answer : Structural analogs (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The amide anion disrupts the enzyme’s thiamine pyrophosphate cofactor, validated via X-ray crystallography showing hydrogen bonding (N1–H1⋯N2; Table 1 in ). This mechanism is extrapolated to the title compound due to shared benzothiazole and nitro motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC50 values or enzyme inhibition may arise from:
  • Assay Conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
  • Structural Confirmation : Re-validate compound identity via single-crystal XRD to rule out polymorphic variations impacting activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with PFOR vs. off-target enzymes .

Q. What strategies optimize the compound’s antimicrobial activity through structure-activity relationships (SAR)?

  • Methodological Answer :
  • Nitro Group Positioning : The 5-nitro substituent enhances electron-withdrawing effects, critical for PFOR inhibition. Replace with cyano (-CN) to test electronic effects .
  • Heterocycle Modifications : Substitute benzothiazole with oxadiazole to assess impact on membrane permeability (logP calculated via ChemDraw) .
  • Bioisosteres : Replace pyridin-3-ylmethyl with isonicotinyl to evaluate hydrogen-bonding diversity .

Q. How does crystallographic data inform stability and formulation design?

  • Methodological Answer : Single-crystal XRD reveals intermolecular interactions (e.g., C4–H4⋯F2 hydrogen bonds) that stabilize the solid state. These interactions suggest:
  • Excipient Compatibility : Use lactose-free formulations to avoid disrupting H-bond networks .
  • Polymorph Screening : Test recrystallization solvents (e.g., acetonitrile vs. ethanol) to isolate the most thermodynamically stable form .

Q. What experimental designs assess environmental fate and ecotoxicity?

  • Methodological Answer : Adapt methodologies from Project INCHEMBIOL :
  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Monitor degradation via HPLC-MS .
  • Biotic Transformation : Use activated sludge (OECD 301F test) to quantify biodegradation over 28 days .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays (OECD 201/202) .

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